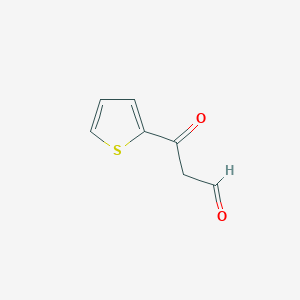
3-Oxo-3-(thiophen-2-YL)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-(thiophen-2-YL)propanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a thiophene ring attached to a propanal group with an oxo substituent at the third position. It is widely used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(thiophen-2-YL)propanal can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by oxidation to form the desired product. Another method includes the use of thiophene-2-acetic acid, which undergoes a series of reactions including esterification, reduction, and oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-3-(thiophen-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include thiophene carboxylic acids, thiophene alcohols, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
3-Oxo-3-(thiophen-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-(thiophen-2-YL)propanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states. The thiophene ring’s aromaticity allows it to interact with biological macromolecules, potentially modulating their functions .
Comparaison Avec Des Composés Similaires
- 3-Oxo-3-(2-thienyl)propanenitrile
- 2-Thenoylacetonitrile
- 3-Oxo-3-(thiophen-2-yl)propanenitrile
Comparison: Compared to its similar compounds, 3-Oxo-3-(thiophen-2-YL)propanal is unique due to its specific functional groups, which confer distinct reactivity and properties. For instance, the presence of the oxo group at the third position enhances its electrophilic character, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C7H6O2S |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
3-oxo-3-thiophen-2-ylpropanal |
InChI |
InChI=1S/C7H6O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2 |
Clé InChI |
LQTQQIDDCWXQRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
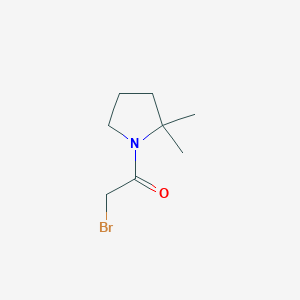
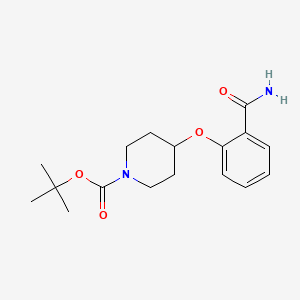
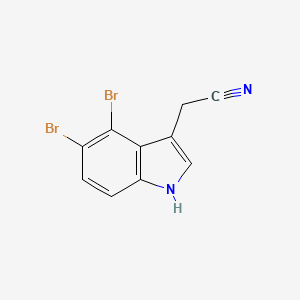

![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
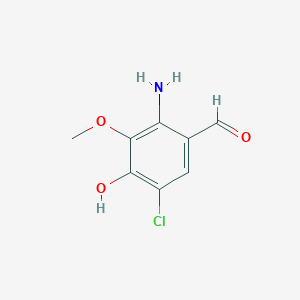
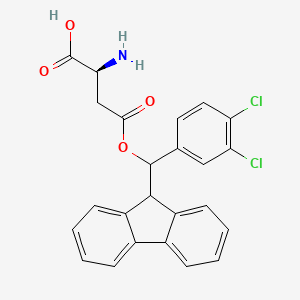
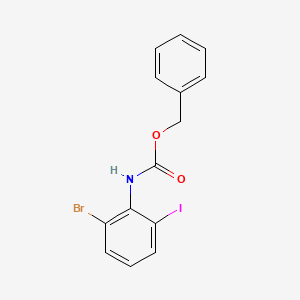

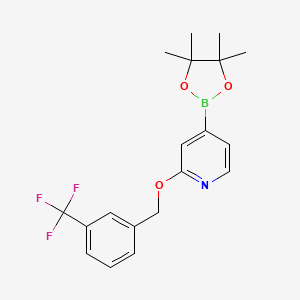
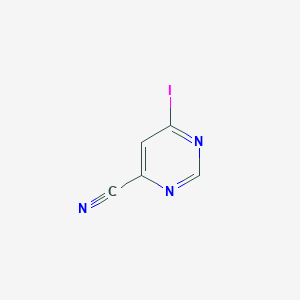
![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)
